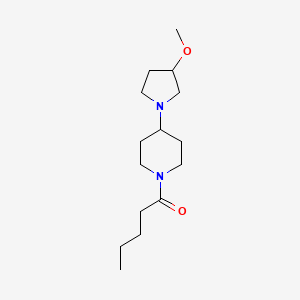
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide, also known as EFBA, is a novel compound that has shown great potential in the field of scientific research. EFBA belongs to the benzothiazole family of compounds and has been synthesized using a variety of methods.
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin (PI3K/mTOR) Inhibition : A study explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. It was part of research focusing on improving metabolic stability by modifying the benzothiazole ring (Stec et al., 2011).
Photochemical and Thermochemical Properties : Another study investigated the photochemical and thermochemical properties of benzothiazolinone acetamide analogs. These compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, showed potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and good free energy of electron injection (Mary et al., 2020).
Antimicrobial and Antitumor Activities : Several studies have synthesized and evaluated benzothiazole acetamide derivatives for their antimicrobial and antitumor activities. One such study synthesized N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and tested them for their docking properties and antimicrobial activity, showing good activity against specific bacterial and fungal strains (Anuse et al., 2019).
Anticancer Potential : Research focusing on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown considerable anticancer activity against some cancer cell lines. This highlights the potential of benzothiazole acetamide derivatives in developing new anticancer drugs (Yurttaş et al., 2015).
Anticonvulsant Activities : Some studies have explored the anticonvulsant properties of acetamide derivatives. For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been investigated for their potential analgesic and anticonvulsant properties (Kaplancıklı et al., 2012).
Inhibition of α-Glucosidase : The α-glucosidase inhibitory activity of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has been investigated, showing significant inhibition of the enzyme. This suggests a potential role in managing conditions like diabetes (Koppireddi et al., 2014).
Schistosomicidal Activity : Benzothiazol-2-yl-dithiocarbamates and their copper complexes have been synthesized and shown to possess schistosomicidal activity comparable to praziquantel, a standard treatment for schistosomiasis (Mahran et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have been shown to inhibit hiv-1 reverse transcriptase .
Mode of Action
The exact mode of action of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Compounds with similar structures have been found to exhibit uncompetitive inhibition .
Biochemical Pathways
The specific biochemical pathways affected by (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Given its potential role as an hiv-1 reverse transcriptase inhibitor , it may be involved in the inhibition of the viral replication pathway.
Result of Action
The molecular and cellular effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have shown cytotoxic activity against human cancer cell lines .
Propriétés
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIDSRPBBAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)


![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)
![5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2554974.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)
